molecular formula C18H19N3O5S2 B2666261 N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034432-27-2

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2666261
CAS No.: 2034432-27-2
M. Wt: 421.49
InChI Key: HUBUJIPYUZLJJH-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with an acetylsulfamoyl phenyl group and a tetrahydrothiophenyl ether moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the acetylsulfamoyl phenyl group, and the attachment of the tetrahydrothiophenyl ether moiety. Common synthetic routes may involve:

    Formation of the Nicotinamide Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylsulfamoyl Phenyl Group: This can be achieved through sulfonation reactions followed by acetylation.

    Attachment of the Tetrahydrothiophenyl Ether Moiety: This step may involve etherification reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural features suggest it could be explored as a drug candidate for various diseases, including cancer and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-acetylsulfamoyl)phenyl)acetamide
  • N-(4-(N-acetylsulfamoyl)phenyl)benzenesulfonamide
  • N-(4-(N-acetylsulfamoyl)phenyl)nicotinamide

Uniqueness

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the presence of the tetrahydrothiophenyl ether moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBUJIPYUZLJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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